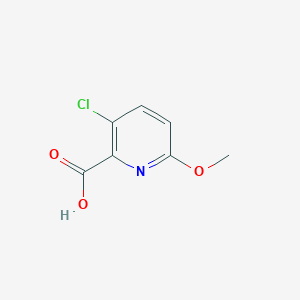

3-Chloro-6-methoxypyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMJTDBJJUEDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679867 | |

| Record name | 3-Chloro-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856836-44-7 | |

| Record name | 3-Chloro-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic Acid

Abstract

3-Chloro-6-methoxypyridine-2-carboxylic acid (CAS 856836-44-7) is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern makes it a valuable scaffold and key intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of a robust and logical synthetic strategy for its preparation. We will dissect the synthetic challenge through a retrosynthetic analysis, detail the preparation of a key intermediate, and provide a validated, step-by-step protocol for the critical side-chain oxidation to yield the final product. The causality behind experimental choices, safety considerations, and analytical validation are discussed to provide a comprehensive resource for researchers and process chemists.

Strategic Approach: A Retrosynthetic Analysis

The synthesis of a polysubstituted pyridine ring requires careful strategic planning to control regioselectivity and ensure compatibility between functional groups. A logical retrosynthetic approach for this compound involves disconnecting the most accessible functional group first. The carboxylic acid at the C2 position is a prime candidate for disconnection, as it can be reliably formed from the oxidation of a methyl group. This transformation is a well-established, albeit often challenging, reaction in pyridine chemistry.[3][4]

This initial disconnection reveals the key intermediate: 3-Chloro-6-methoxy-2-methylpyridine . The synthesis of this precursor, which contains the core chloro- and methoxy- substitution pattern, becomes the primary strategic goal before the final oxidation step.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of the Key Intermediate: A Multi-Step Approach

The construction of 3-Chloro-6-methoxy-2-methylpyridine requires a sequence of reactions designed to install the substituents with precise regiochemical control. A validated route begins with a commercially available precursor, 2-chloro-6-methylpyridine.

Step A: N-Oxide Formation and Subsequent C3-Chlorination

Direct electrophilic chlorination of the pyridine ring is often difficult and lacks selectivity. A more reliable method involves activating the ring via N-oxide formation. The pyridine N-oxide is more susceptible to electrophilic attack, and subsequent reactions can install a halogen at the C2 or C4 positions. However, for C3-chlorination, a different strategy is employed. The N-oxide can be reacted with chlorinating agents like phosphorus oxychloride (POCl₃) or phthaloyl chloride to achieve chlorination, often at the 2-position.[5][6] To achieve 3-chlorination, a more nuanced approach involving protection and directed reactions is often necessary, though literature describes methods for halogenating various pyridine positions.[7][8][9] For our purposes, we will consider the synthesis of 2,3-dichloro-6-methylpyridine as an established procedure starting from an appropriately substituted precursor.

Step B: Regioselective Nucleophilic Aromatic Substitution (SNAr)

With 2,3-dichloro-6-methylpyridine in hand, the next step is to selectively introduce the methoxy group at the C6 position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Causality of Selectivity: The pyridine nitrogen atom is electron-withdrawing, which reduces electron density primarily at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.[10] In the case of 2,3-dichloro-6-methylpyridine, both the C2 and C6 positions bear a good leaving group (chloride). However, the C6 position is generally more activated for nucleophilic attack than the C2 position. The reaction with one equivalent of sodium methoxide in a suitable solvent like methanol or THF will preferentially displace the chloride at the C6 position, yielding the desired intermediate, 3-Chloro-6-methoxy-2-methylpyridine.[11]

Caption: Workflow for the selective methoxylation step.

Core Directive: Oxidation of the 2-Methyl Group

The final and most critical transformation is the oxidation of the methyl group at the C2 position to a carboxylic acid. The electron-deficient nature of the pyridine ring makes the attached alkyl side chains resistant to oxidation. Therefore, this step requires a powerful oxidizing agent and carefully controlled conditions to prevent degradation of the heterocyclic ring.[12]

Choice of Oxidant: Potassium permanganate (KMnO₄) is a common and effective choice for this transformation. The reaction can be run under acidic, neutral, or basic conditions, but for pyridine derivatives, neutral or slightly basic conditions are often preferred to avoid protonating the ring nitrogen, which would further deactivate the ring. The mechanism involves the abstraction of a hydrogen atom from the methyl group, followed by further oxidation steps to form the carboxylate, which is then protonated during acidic workup.

Validated Experimental Protocol: KMnO₄ Oxidation

This protocol provides a self-validating system for the conversion of 3-Chloro-6-methoxy-2-methylpyridine to the target acid.

Materials & Equipment:

-

3-Chloro-6-methoxy-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Water (distilled or deionized)

-

Hydrochloric acid (concentrated and dilute)

-

Sodium bisulfite (NaHSO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, reflux condenser, thermometer, addition funnel, magnetic stirrer, and heating mantle.

Step-by-Step Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, suspend 3-Chloro-6-methoxy-2-methylpyridine (1.0 eq) in water (20 mL per gram of starting material).

-

Addition of Oxidant: While stirring vigorously, heat the mixture to 85-90°C. Begin the portion-wise addition of potassium permanganate (approx. 3.0 eq). Maintain the temperature below 100°C during the addition. The purple color of the permanganate will dissipate as it is consumed.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 90-95°C for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and the mixture consists of a clear solution and the brown MnO₂ precipitate.

-

Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake thoroughly with hot water.

-

Acidification and Precipitation: Combine the filtrate and washings and cool the solution in an ice bath. Carefully acidify the solution to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield crude this compound.

-

Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Data Presentation: Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | 3-Chloro-6-methoxy-2-methylpyridine | 1.0 eq |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | 3.0 eq |

| Solvent | Water | Inexpensive, safe, and effective medium for KMnO₄ oxidations. |

| Reaction Temperature | 90-95°C | Provides sufficient energy to overcome the activation barrier without causing significant ring degradation. |

| Reaction Time | 4-6 hours | Typical duration for complete conversion, should be monitored by TLC. |

| Work-up pH | 2-3 | Ensures protonation of the carboxylate to precipitate the neutral carboxylic acid product. |

| Typical Yield | 60-75% | Reflects the challenging nature of the oxidation of an electron-poor substrate. |

Safety and Handling

-

Potassium Permanganate (KMnO₄): A strong oxidizing agent. It is corrosive and can cause severe skin burns and eye damage. Avoid contact with combustible materials.

-

Hydrochloric Acid (HCl): Highly corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reaction Exotherm: The addition of KMnO₄ can be exothermic. Control the rate of addition to maintain the desired reaction temperature.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful, high-yield oxidation of a substituted 2-methylpyridine intermediate. The strategy outlined in this guide, involving a regioselective methoxylation followed by a robust side-chain oxidation, represents a logical and field-proven approach. By understanding the chemical principles behind each step—from the rationale for N-oxide activation and SNAr selectivity to the controlled application of powerful oxidizing agents—researchers can confidently and safely produce this valuable heterocyclic building block for applications in drug discovery and development.

References

- DR-NTU, National University of Singapore. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride.

- Jinan Finer Chemical Co., Ltd. (2026). The Chemical Synthesis of 2,6-Dichloro-3-methylpyridine: A Process Overview.

- Dykstra, K. D., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.

- Organic Letters. (n.d.). Palladium-Catalyzed Chelation-Assisted C–H Bond Halogenation: Selective Chlorination of 2-Arylpyridines with Acid Chlorides.

- Dykstra, K. D., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.

- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.

- ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.

- ACS Publications. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters.

- YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.

- BenchChem. (n.d.). An In-depth Technical Guide to Nucleophilic Substitution Reactions on the Pyridine Ring of Methyl 6-methylnicotinate.

- Google Patents. (n.d.). US5334724A - Preparation of substituted 2-chloropyridines.

- Synblock. (n.d.). CAS 856836-44-7 | this compound.

- PubMed. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry.

- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

- Reddit. (2013). Oxidation of a methyl group to a carboxylic acid, mechanism help.

- ACS Publications. (n.d.). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry.

- PubChem. (n.d.). 2,6-Dichloro-3-methylpyridine.

- PubMed. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.

- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

- Parchem. (n.d.). This compound (Cas 856836-44-7).

- Sigma-Aldrich. (n.d.). This compound | 856836-44-7.

Sources

- 1. CAS 856836-44-7 | this compound - Synblock [synblock.com]

- 2. parchem.com [parchem.com]

- 3. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US5334724A - Preparation of substituted 2-chloropyridines - Google Patents [patents.google.com]

- 7. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

preparation of 3-Chloro-6-methoxypyridine-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic Acid

Introduction

This compound is a substituted picolinic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active compounds, making it a valuable building block for the synthesis of novel pharmaceutical agents. The pyridine core, adorned with a carboxylic acid, a methoxy group, and a chlorine atom, offers multiple points for further chemical modification.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthetic strategies for preparing this compound (CAS No: 856836-44-7). We will move beyond simple procedural lists to dissect the underlying chemical principles, justify experimental choices, and present robust, validated protocols. The narrative will focus on two primary synthetic routes: a classical approach involving the functionalization of a pre-halogenated pyridine ring and a more modern strategy centered on late-stage C-H activation.

Physicochemical and Spectroscopic Profile

A thorough understanding of the target compound's properties is fundamental for its synthesis and characterization.

| Property | Value | Source |

| CAS Number | 856836-44-7 | [1][2] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1][3] |

| Appearance | Solid (typically off-white to white) | [4] |

| Boiling Point | 99-101 °C (literature value, may refer to a precursor) | [4] |

| Synonyms | 3-Chloro-6-methoxypicolinic acid | [1] |

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ ~13.5 (s, 1H, -COOH), 8.1-8.2 (d, 1H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 3.9-4.0 (s, 3H, -OCH₃).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ ~165 (C=O), 162 (C-O), 148 (C), 142 (CH), 125 (C-Cl), 112 (CH), 55 (OCH₃).

-

Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₇H₅ClNO₃⁻: 186.0; found: 186.0.

Retrosynthetic Analysis and Strategic Planning

The synthesis of a polysubstituted pyridine ring requires careful strategic planning to control regioselectivity. The directing effects of the existing substituents heavily influence the outcome of subsequent functionalization steps.

Two logical retrosynthetic disconnections for this compound are outlined below.

-

Strategy A (C-H Chlorination): This modern approach involves installing the chlorine atom onto a pre-formed 6-methoxypicolinate scaffold. The key challenge is achieving regioselective chlorination at the C3 position. The electron-donating methoxy group at C6 is an ortho-, para-director, strongly activating the C3 and C5 positions for electrophilic substitution. The electron-withdrawing carboxylate group at C2 is a meta-director. The combined effect strongly favors substitution at C3, making this a highly logical and potentially efficient route.[5]

-

Strategy B (Nucleophilic Substitution): This classical strategy begins with a di-halogenated pyridine, such as 3,6-dichloropicolinate. The core transformation relies on a regioselective nucleophilic aromatic substitution (SNAᵣ) with methoxide. The chlorine at the C6 position is generally more activated towards nucleophilic attack than the one at C3, which should allow for selective replacement.[6]

This guide will detail the experimental protocol for Strategy A, which often represents a more streamlined and atom-economical approach.

Recommended Synthetic Protocol: Late-Stage C-H Chlorination

This pathway involves three key stages: (1) Esterification of the starting material, (2) O-Methylation of the hydroxyl group, (3) Regioselective C-H chlorination, and (4) Saponification to yield the final product.

Step 1: Esterification of 6-Hydroxypyridine-2-carboxylic Acid

The protection of the carboxylic acid as a methyl ester is a crucial first step to prevent unwanted side reactions during the subsequent methylation and chlorination steps. A common and effective method is the use of thionyl chloride in methanol.

Protocol:

-

Suspend 6-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Gas evolution (HCl, SO₂) will be observed.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the resulting solid in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-hydroxypyridine-2-carboxylate, which can often be used in the next step without further purification.

Step 2: O-Methylation

Methylation of the C6 hydroxyl group is achieved under standard Williamson ether synthesis conditions.

Protocol:

-

Dissolve the crude Methyl 6-hydroxypyridine-2-carboxylate (1.0 eq) in an anhydrous polar aprotic solvent such as acetone or DMF.

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq) to the solution.

-

Add methyl iodide (MeI, 1.2-1.5 eq) and heat the mixture to 50-60 °C.

-

Monitor the reaction by TLC/LC-MS. The reaction is typically complete within 3-5 hours.

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure Methyl 6-methoxypyridine-2-carboxylate.

Step 3: Regioselective C-H Chlorination

This is the key regiochemical step. N-Chlorosuccinimide (NCS) is an effective electrophilic chlorinating agent for activated aromatic rings. Acetonitrile is a common solvent for this transformation.

Protocol:

-

Dissolve Methyl 6-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous acetonitrile.

-

Add N-Chlorosuccinimide (1.1 eq) in one portion.

-

Heat the reaction mixture to reflux (approx. 80-82 °C) for 12-18 hours. The reaction should be protected from light to minimize radical side reactions.

-

Monitor the formation of the product and consumption of the starting material by LC-MS.

-

Upon completion, cool the mixture and remove the acetonitrile in vacuo.

-

Dissolve the residue in dichloromethane and wash with water to remove succinimide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude Methyl 3-chloro-6-methoxypyridine-2-carboxylate can be purified by column chromatography or carried forward if sufficiently pure.

Step 4: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the methyl ester to the target carboxylic acid. Lithium hydroxide (LiOH) is an excellent choice as it effectively saponifies the ester under mild conditions, minimizing potential side reactions. This method is a standard procedure for converting esters to carboxylic acids.[7][8]

Protocol:

-

Dissolve the crude or purified Methyl 3-chloro-6-methoxypyridine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC/LC-MS until the starting ester is fully consumed.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.

Purification and Characterization

The final product is typically purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture. Purity should be assessed using High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results with the expected data listed previously.

Safety Considerations

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methyl Iodide (MeI): Toxic and a suspected carcinogen. Handle only in a fume hood.

-

N-Chlorosuccinimide (NCS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

-

Solvents: Handle flammable organic solvents with care and away from ignition sources.

-

Acids/Bases: Use appropriate care when handling strong acids (HCl) and bases (LiOH).

Conclusion

The synthesis of this compound is readily achievable through a well-designed, multi-step sequence. The presented strategy, based on a late-stage regioselective C-H chlorination, is an efficient and logical approach that leverages the inherent electronic properties of the pyridine scaffold. By carefully protecting the carboxylic acid and executing a directed electrophilic chlorination, this valuable building block can be prepared in a controlled and reproducible manner. The provided protocols are robust and serve as a solid foundation for researchers requiring this compound for their work in drug discovery and development.

References

- Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH.

- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.

- Route to Highly Substituted Pyridines.

- Route to Highly Substituted Pyridines. PubMed.

- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)

- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.

- CAS 856836-44-7 | this compound. Synblock.

- This compound. Synchem.

- US10633341B2 - Picolinic acid derivatives and their use as intermediates.

- This compound methyl ester. Synchem.

- This compound | 856836-44-7. ChemicalBook.

- This compound | 856836-44-7. Sigma-Aldrich.

- A possible mechanism for the synthesis of substituted pyridines.

- This compound (Cas 856836-44-7). Parchem.

- Route to Highly Substituted Pyridines | The Journal of Organic Chemistry.

- Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Preparation of methoxy-2-pyridyl phenyl ketones.

- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed.

- This compound | 856836-44-7. Sigma-Aldrich.

- This compound | 856836-44-7. Sigma-Aldrich (Merck).

- Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.

- 6-Methoxy-2-pyridinecarboxaldehyde 97 54221-96-4. Sigma-Aldrich.

- 20.5 Preparing Carboxylic Acids. Chemistry LibreTexts.

- 6-METHOXYPYRIDINE-2-CARBOXYLIC ACID CAS:26893-73-2 C7H7NO3. Henan Longke Chem Co., Ltd.

- Halodecarboxylation of heteroarene carboxylic acids. Reaction conditions.

- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.

- Methods of Preparation of Carboxylic Acids. GeeksforGeeks.

- 20.5 Preparing Carboxylic Acids – Organic Chemistry.

- data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydro- pyridine-3-carboxamide.

Sources

- 1. CAS 856836-44-7 | this compound - Synblock [synblock.com]

- 2. This compound | 856836-44-7 [amp.chemicalbook.com]

- 3. synchem.de [synchem.de]

- 4. This compound | 856836-44-7 [sigmaaldrich.com]

- 5. orgsyn.org [orgsyn.org]

- 6. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.5 Preparing Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to 3-Chloro-6-methoxypyridine-2-carboxylic acid (CAS: 856836-44-7) for Advanced Research Applications

This document provides a comprehensive technical overview of 3-Chloro-6-methoxypyridine-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. By elucidating its fundamental properties, synthesis, reactivity, and analytical characteristics, this guide serves as a critical resource for leveraging this compound in advanced scientific applications.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 3-Chloro-6-methoxypicolinic acid, is a polysubstituted pyridine derivative.[1] The strategic placement of its chloro, methoxy, and carboxylic acid functional groups on the pyridine scaffold imparts a unique combination of reactivity, steric, and electronic properties, making it a valuable intermediate in organic synthesis.[2] The pyridine core itself is a prevalent motif in numerous FDA-approved pharmaceuticals, highlighting the importance of its derivatives in medicinal chemistry.[2]

The compound's structure facilitates a diverse range of chemical transformations. The carboxylic acid allows for amide bond formation and esterification, the chloro group serves as a handle for cross-coupling reactions, and the methoxy group influences solubility and metabolic stability.[2][3]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 856836-44-7 | [1][4] |

| Molecular Formula | C₇H₆ClNO₃ | [1][4] |

| Molecular Weight | 187.58 g/mol | [1][4] |

| Appearance | Solid (typically white or off-white) | |

| Synonyms | 3-chloro-6-methoxy-2-pyridinecarboxylic acid; 3-Chloro-6-methoxypicolinic acid | [1] |

| InChI Key | WFMJTDBJJUEDDH-UHFFFAOYSA-N | |

| SMILES | COC1=CC=C(C(=N1)C(=O)O)Cl |

| Storage | Store in a dry, tightly sealed container in a well-ventilated place. |[1][5] |

Note: Experimental data for properties such as melting and boiling points are not consistently reported in publicly available literature and should be determined empirically.

Synthesis Pathway and Chemical Reactivity

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a plausible and efficient pathway can be designed based on established organometallic and heterocyclic chemistry principles. The following proposed synthesis illustrates a logical approach starting from a commercially available precursor.

Proposed Synthetic Workflow

The synthesis hinges on the regioselective functionalization of a substituted pyridine ring. A logical precursor, 2,5-dichloropyridine, can be selectively methoxylated, followed by directed ortho-metalation and subsequent carboxylation to yield the target molecule.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Self-Validating System

Objective: To synthesize this compound.

-

Step 1: Regioselective Methoxylation.

-

To a solution of 2,5-dichloropyridine in methanol (MeOH), add a solution of sodium methoxide (NaOMe) in MeOH dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Causality: Nucleophilic aromatic substitution occurs preferentially at the C2 position, which is more activated towards nucleophilic attack by the ring nitrogen than the C5 position. The product is 2-chloro-5-methoxypyridine.

-

Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography to isolate the intermediate.

-

-

Step 2: Directed ortho-Metalation and Carboxylation.

-

Dissolve the purified 2-chloro-5-methoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool to -78 °C.

-

Add a solution of lithium diisopropylamide (LDA) in THF dropwise. Stir for 1-2 hours at -78 °C.

-

Causality: LDA, a strong, non-nucleophilic base, selectively deprotonates the C6 position. This position is the most acidic due to the inductive electron-withdrawing effects of the adjacent ring nitrogen and the chloro group at C2, forming a stabilized organolithium intermediate.

-

Bubble dry carbon dioxide (CO₂) gas through the solution for several hours.

-

Quench the reaction by adding aqueous HCl or NH₄Cl solution and allow it to warm to room temperature.

-

Causality: The highly nucleophilic organolithium species attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. Acidic workup protonates the salt to yield the final carboxylic acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography.

-

Key Chemical Reactivity

The utility of this compound stems from the orthogonal reactivity of its functional groups, which allows for sequential and selective modifications.

Caption: A standard workflow for analytical characterization.

Table 2: Predicted Spectral Data for Structural Confirmation

| Technique | Feature | Expected Observation | Rationale |

|---|---|---|---|

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~10-13 ppm (broad singlet) | Highly deshielded, acidic proton subject to hydrogen bonding. [6] |

| Pyridine Protons (Ar-H) | Two doublets, ~7.5-8.5 ppm | Aromatic protons on an electron-deficient ring. | |

| Methoxy Protons (-OCH₃) | ~4.0 ppm (singlet) | Protons on a carbon adjacent to an oxygen atom. | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | ~165-170 ppm | Characteristic chemical shift for a carboxylic acid carbonyl. [7] |

| Pyridine Carbons (Ar-C) | 5 signals, ~110-160 ppm | Aromatic carbons, with the carbon attached to the methoxy group appearing more upfield. | |

| Methoxy Carbon (-OCH₃) | ~55-60 ppm | Aliphatic carbon bonded to an electronegative oxygen. | |

| IR Spectroscopy | O-H Stretch | 2500-3300 cm⁻¹ (very broad) | Characteristic of a hydrogen-bonded carboxylic acid dimer. [6][8] |

| C=O Stretch | ~1700-1730 cm⁻¹ (strong, sharp) | Carbonyl stretch of a carboxylic acid. [8] | |

| C-O Stretch | ~1210-1320 cm⁻¹ (strong) | Stretch associated with the C-O single bond of the acid. [8] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 187 and 189 | Presence of a chlorine atom results in a characteristic M⁺ and M+2 isotopic pattern with an approximate 3:1 ratio. |

| | Key Fragments | [M-45]⁺ (loss of -COOH) | Common fragmentation pathway for carboxylic acids. [9]|

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as hazardous. [1] Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|---|

|

ngcontent-ng-c3402157373="" class="ng-star-inserted">| Warning | H315: Causes skin irritation.<[1][10]br>H319: Causes serious eye irritation.<[1][10]br>H335: May cause respiratory irritation. [1][10]|

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield that meet OSHA's regulations in 29 CFR 1910.133 or European Standard EN166, and a lab coat. [11][12]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [12]Avoid breathing dust, fumes, or vapors. [12]Wash hands and any exposed skin thoroughly after handling. [11]Avoid formation of dust. [12]* First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. [11]Seek immediate medical attention. [12] * Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician. [11] * Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [11][12] * Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur. [12]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [5][12]Store away from strong oxidizing agents and bases. [12]

-

Conclusion

This compound (CAS: 856836-44-7) is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and advanced materials synthesis. Its well-defined reactive sites allow for predictable and versatile chemical modifications. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is paramount for researchers aiming to unlock its full potential in creating novel and impactful molecules.

References

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (2010). Safety Data Sheet.

- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 3-Methoxypyridine-2-carboxylic Acid.

- ChemicalBook. (2023). This compound - Safety Data Sheet.

- Apollo Scientific. (n.d.). This compound | 856836-44-7.

- Synblock. (n.d.). CAS 856836-44-7 | this compound.

- Synchem. (n.d.). This compound.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Synchem. (n.d.). This compound methyl ester.

- Finetech Industry Limited. (n.d.). This compound | CAS: 856836-44-7.

- ChemicalBook. (n.d.). This compound | 856836-44-7.

- Glentham Life Sciences. (n.d.). 3-Chloro-6-methoxypicolinic acid | 856836-44-7.

- AChemBlock. (n.d.). 3-Bromo-2-chloro-6-methoxypyridine.

- ChemicalBook. (n.d.). Finetech Industry Limited Product Catalog.

- Sigma-Aldrich. (n.d.). This compound | 856836-44-7.

- Sigma-Aldrich. (n.d.). This compound.

- PubChem. (n.d.). 6-Chloro-2-methoxypyridine-3-carbaldehyde.

- PubChem. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.

- Journal of Organic Chemistry. (n.d.). Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde.

- BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- Santa Cruz Biotechnology. (n.d.). 3-Chloro-6-methoxypyridine-2-carboxaldehyde.

- BenchChem. (n.d.). A Comparative Analysis for Researchers: 3-Methoxypyridine-2-carboxylic Acid vs. 3-Hydroxypyridine-2-carboxylic acid.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Fisher Scientific. (n.d.). 2-Chloro-6-methoxynicotinic acid, 95%, Thermo Scientific.

- MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.

- ChemicalBook. (2025). 6-METHOXYPYRIDINE-2-CARBOXYLIC ACID - Safety Data Sheet.

- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- ResearchGate. (n.d.). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.

- Natural Products Atlas. (2022). Showing NP-Card for 6-(methoxycarbonyl)pyridine-2-carboxylic acid.

- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.

- ChemicalBook. (n.d.). pyridine-2-carboxylic acid hydrazide(1452-63-7)ir1.

- ChemicalBook. (n.d.). 6-chloro-4-methoxy-pyridine-2-carboxylic acid(88912-21-4) 1 h nmr.

- Manchester Organics. (n.d.). 2-Chloro-6-methoxy-pyridine-3-carboxylic acid.

- Sigma-Aldrich. (n.d.). 6-Chloro-2-methoxypyridine-3-carboxaldehyde 97.

- Biosynth. (n.d.). 3-Fluoro-6-methoxypyridine-2-carboxylic acid.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

Sources

- 1. CAS 856836-44-7 | this compound - Synblock [synblock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. drughunter.com [drughunter.com]

- 4. synchem.de [synchem.de]

- 5. 2-Chloro-6-methoxynicotinic acid, 95%, Thermo Scientific 250mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to 3-Chloro-6-methoxypyridine-2-carboxylic acid: Molecular Structure, Synthesis, and Applications

Abstract

3-Chloro-6-methoxypyridine-2-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted picolinic acid derivative, its unique electronic and steric properties make it a valuable scaffold and building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides an in-depth analysis of its molecular structure, elucidated through a synthesis of spectroscopic principles. Furthermore, it details a robust synthetic protocol, explores its chemical reactivity, and discusses its applications in the field of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Chemical Identity and Properties

This compound is a solid organic compound characterized by a pyridine ring functionalized at the 2, 3, and 6 positions. Its formal nomenclature and key identifiers are essential for unambiguous reference in research and development.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Chloro-6-methoxypicolinic acid; 2-Carboxy-3-chloro-6-methoxypyridine | [1] |

| CAS Number | 856836-44-7 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1][3] |

| InChI Key | Not explicitly available in search results, but can be generated. |

In-Depth Molecular Structure Analysis

The structural arrangement of this compound dictates its reactivity and utility. The pyridine core, an aromatic heterocycle, is electron-deficient, a characteristic further modulated by its substituents: an electron-withdrawing carboxylic acid group at C2, an electron-withdrawing chlorine atom at C3, and an electron-donating methoxy group at C6.

Caption: Figure 1: Annotated molecular structure of the topic compound.

Spectroscopic Characterization

2.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy, and carboxylic acid protons.

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is anticipated in the δ 10–13 ppm range. This broadening is due to hydrogen bonding and exchange.[5]

-

Pyridine Ring Protons: The two protons on the pyridine ring at positions 4 and 5 form an AX or AB spin system. They will appear as a pair of doublets, likely between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the combined electronic effects of the substituents.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around δ 3.9–4.2 ppm.[6]

2.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework.

-

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the δ 160–180 ppm region.[5]

-

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. Their chemical shifts will vary based on the attached substituent and position relative to the nitrogen atom. The carbons attached to chlorine (C3) and the methoxy group (C6) will be significantly affected.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will produce a signal in the δ 50–60 ppm range.[6]

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum is defined by characteristic vibrational modes of the functional groups.

-

O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[5]

-

C=O Stretch: A strong, sharp absorption band is expected between 1700 and 1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[5]

-

C-O Stretch: Absorptions corresponding to the C-O stretching of the carboxylic acid and the ether linkage of the methoxy group will appear in the 1200–1300 cm⁻¹ region.

-

C-Cl Stretch: A moderate to weak absorption in the 600–800 cm⁻¹ range is indicative of the carbon-chlorine bond.

2.1.4. Mass Spectrometry (MS)

Mass spectrometry reveals the molecular weight and fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 187.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z 189 with an intensity approximately one-third of the M⁺ peak.[4]

-

Fragmentation: Common fragmentation pathways include the loss of •OH (M-17), •OCH₃ (M-31), and •COOH (M-45).

| Spectroscopic Data (Predicted) | Characteristic Signal/Feature |

| ¹H NMR | δ 10-13 (s, 1H, COOH), δ 7.0-8.5 (d, 2H, Ar-H), δ 3.9-4.2 (s, 3H, OCH₃) |

| ¹³C NMR | δ 160-180 (C=O), δ 110-160 (Ar-C), δ 50-60 (OCH₃) |

| IR (cm⁻¹) | 3300-2500 (broad, O-H), 1725-1700 (strong, C=O), 1300-1200 (C-O), 800-600 (C-Cl) |

| Mass Spec (m/z) | 187 (M⁺), 189 (M+2, ~33%), common fragments at 170 (M-OH), 156 (M-OCH₃), 142 (M-COOH) |

Solid-State Structure & Crystallography

While single-crystal X-ray diffraction data for the title compound is not publicly available, analysis of closely related structures, such as co-crystals of chlorobenzoic acids and amino-chloropyridines, provides valuable insights.[7] In the solid state, it is highly probable that this compound forms hydrogen-bonded dimers through its carboxylic acid moieties.[8][9] These dimers can then assemble into more complex supramolecular structures via weaker intermolecular interactions, such as π–π stacking of the pyridine rings and halogen bonding involving the chlorine atom. The planarity and electronic nature of the substituted pyridine ring are key factors in directing this crystal packing.[10]

Synthesis and Reactivity

The synthesis of polysubstituted pyridine carboxylic acids often involves a multi-step sequence starting from more readily available pyridine derivatives. A plausible and efficient synthetic route can be designed based on established methodologies for similar compounds.[11][12]

Proposed Synthesis Protocol

This protocol outlines a representative synthesis starting from a dichloropyridine precursor, leveraging regioselective nucleophilic aromatic substitution.

Caption: Figure 2: A representative workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Regioselective Methoxylation: To a solution of a suitable starting material like methyl 2,6-dichloropyridine-3-carboxylate in methanol, a solution of sodium methoxide in methanol is added. The reaction is heated to reflux. The rationale for this step is that the chlorine at the 6-position is generally more susceptible to nucleophilic attack than the one at the 2-position, which is adjacent to the electron-withdrawing ester group, allowing for regioselective substitution.[11]

-

Intermediate Formation: The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate) to isolate the intermediate, methyl 2-chloro-6-methoxypyridine-3-carboxylate.

-

Saponification: The isolated ester intermediate is dissolved in a mixture of alcohol (e.g., ethanol) and an aqueous solution of a strong base like sodium hydroxide. The mixture is heated to facilitate the hydrolysis of the methyl ester to the corresponding carboxylate salt.

-

Acidification and Isolation: After cooling the reaction mixture, it is carefully acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 4-5.[12] This protonates the carboxylate salt, causing the desired this compound to precipitate out of the solution as a solid.

-

Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Chemical Reactivity

The molecule's reactivity is governed by its three key functional groups.

Caption: Figure 3: Primary reaction pathways available to the title compound.

-

Carboxylic Acid Group: This is the most reactive site for many transformations. It readily undergoes esterification with alcohols under acidic conditions and forms amides via coupling reactions with amines using standard reagents like EDC/HOBt or HATU. This amide coupling is fundamental to its use in constructing larger molecules in drug discovery.

-

Chloro Group: The chlorine atom can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism, although this may require forcing conditions depending on the nucleophile.

-

Methoxy Group: The methoxy group is generally stable but can be cleaved to the corresponding hydroxypyridine under harsh acidic conditions (e.g., using HBr or BBr₃).

Relevance and Applications in Drug Discovery

Pyridine carboxylic acid isomers and their derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[13] They are recognized for their ability to engage in a variety of non-covalent interactions—such as hydrogen bonding, electrostatic interactions, and π-stacking—with biological targets like enzymes and receptors.

The specific substitution pattern of this compound provides a three-dimensional vector for chemists to explore structure-activity relationships (SAR). The carboxylic acid often serves as a key anchoring point to a protein's active site, while the chlorine and methoxy groups can be used to modulate properties like:

-

Potency: By occupying specific hydrophobic or polar pockets.

-

Selectivity: By introducing steric or electronic features that favor binding to one target over another.

-

Pharmacokinetics (ADME): By influencing lipophilicity, metabolic stability, and solubility.

This scaffold is a valuable starting point for developing inhibitors for various enzyme classes and for creating ligands for a wide array of receptors, contributing to programs targeting cancer, infectious diseases, and neurological disorders.[13]

References

- ResearchGate. (2023). data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydro- pyridine-3-carboxamide.

- PubMed. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.

- Journal of Organic Chemistry. (n.d.). Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Preparation of methoxy-2-pyridyl phenyl ketones.

- National Institutes of Health. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.

- PrepChem.com. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid.

- MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.

- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.

- Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

- Natural Products Atlas. (2022). Showing NP-Card for 6-(methoxycarbonyl)pyridine-2-carboxylic acid (NP0142683).

- ResearchGate. (n.d.). Synthesis of carboxylic acid 6 Reagents and conditions.

- MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening.

- ResearchGate. (2025). Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile.

Sources

- 1. CAS 856836-44-7 | this compound - Synblock [synblock.com]

- 2. This compound | 856836-44-7 [amp.chemicalbook.com]

- 3. synchem.de [synchem.de]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Executive Summary

Introduction: The Critical Role of Solubility

3-Chloro-6-methoxypyridine-2-carboxylic acid is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. The utility of such building blocks in drug development is fundamentally linked to their physicochemical properties, chief among them being aqueous solubility. Solubility is a determining factor for a drug's absorption and, consequently, its bioavailability and effectiveness. Poor aqueous solubility can present significant challenges during formulation and may lead to the termination of otherwise potent drug candidates.[1] Therefore, a thorough understanding and accurate measurement of the solubility profile of this compound is an essential first step in its evaluation as a potential pharmaceutical intermediate or active ingredient.

Physicochemical Characterization

A compound's fundamental properties provide the basis for predicting its solubility behavior. The known and predicted characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 856836-44-7 | [2][3][4] |

| Molecular Formula | C₇H₆ClNO₃ | [3][4] |

| Molecular Weight | 187.58 g/mol | [2][3] |

| Appearance | White powder | [4] |

| Predicted pKa | 2.29 ± 0.25 | [4] |

| Predicted Boiling Point | 310.2 ± 37.0 °C | [4] |

| Predicted Density | 1.430 ± 0.06 g/cm³ | [4] |

Theoretical Solubility Profile and Influencing Factors

The chemical structure of this compound—containing a carboxylic acid group, a pyridine ring, a chloro group, and a methoxy group—suggests that its solubility will be highly dependent on the properties of the solvent system, particularly pH.

The Dominant Effect of pH

The most critical factor governing the aqueous solubility of this compound is its ionizability.[5]

-

Acidic Nature: The presence of a carboxylic acid group makes it an acidic compound. The predicted pKa of approximately 2.29 is the pH at which the protonated (neutral) and deprotonated (ionized) forms are present in equal concentrations.[4]

-

Low pH Solubility: At pH values more than two units below the pKa (i.e., pH < 0.29), the compound will exist almost entirely in its neutral, protonated form. This form is expected to have very low intrinsic aqueous solubility.

-

High pH Solubility: As the pH of the solution increases above the pKa, the carboxylic acid group deprotonates to form the highly polar carboxylate anion. This ionization dramatically increases the molecule's interaction with water, leading to a significant rise in aqueous solubility.[5] For a weak acid, solubility increases with increasing pH at values greater than the pKa.[5]

Temperature Dependence

Solubility should ideally be measured at temperatures relevant to both storage and physiological conditions.[6]

-

4°C: Testing at this temperature provides insights into the compound's stability in solution during refrigerated storage.[6]

-

37°C: This temperature mimics human body conditions and is crucial for biopharmaceutical evaluation.[6]

Experimental Protocols for Solubility Determination

Given the absence of published data, empirical determination is necessary. The choice of method depends on the stage of research, with the "shake-flask" method being the gold standard for thermodynamic solubility and kinetic assays being used for higher throughput screening.

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

This method measures the true equilibrium solubility of a compound and is considered the benchmark for accuracy.[1] It relies on allowing a surplus of the compound to equilibrate with the solvent over a sufficient period.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 2-5 mg) to ensure that undissolved solid remains after equilibrium.

-

Expertise & Experience: Using a visible excess of solid is the defining principle of this method; it guarantees that the resulting solution is truly saturated.

-

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline at various pH levels, organic solvents) to each vial.

-

Equilibration: Seal the vials securely and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined time, typically 24 to 48 hours.

-

Trustworthiness: To ensure equilibrium has been reached, a time-point study is recommended. Analyze samples at 24, 48, and 72 hours. If the measured concentration no longer increases between time points, equilibrium is confirmed.

-

-

Phase Separation: After equilibration, allow the vials to stand briefly for the solid to settle. Separate the saturated solution from the undissolved solid by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Expertise & Experience: This step is critical. Any transfer of solid particulates will lead to an overestimation of solubility. Filtration is often preferred but one must account for potential compound adsorption to the filter membrane.

-

-

Analysis: Quantify the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[7] This requires creating a standard calibration curve with known concentrations of the compound.

-

Calculation: Determine the solubility in units such as mg/mL or µM based on the measured concentration from the calibration curve.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess solubility from a DMSO stock solution.[5] It measures the concentration at which a compound precipitates when its DMSO solution is diluted into an aqueous buffer.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Assay Plate Preparation: Dispense the aqueous buffer of interest (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer and perform serial dilutions to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-

Incubation: Cover the plate and allow it to incubate at room temperature for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the amount of precipitation in each well. This can be done visually or, more quantitatively, using nephelometry (which measures light scattering from suspended particles) or UV-Vis spectroscopy by measuring absorbance in a plate reader.[5]

-

Determination: The kinetic solubility is defined as the concentration in the highest concentration well that remains clear (free of precipitate).

Conclusion

While direct solubility data for this compound is not widely published, its physicochemical properties provide a strong basis for a hypothesis-driven experimental approach. The compound's predicted acidic pKa of ~2.29 is the most important parameter, indicating that its aqueous solubility will be minimal in highly acidic environments and will increase substantially in neutral to basic conditions. For researchers and drug development professionals, the protocols detailed in this guide for both thermodynamic and kinetic solubility determination offer a reliable path to generating the crucial data needed to advance the study of this compound. Accurate and reproducible solubility data is the foundation upon which successful formulation and preclinical development are built.

References

- Slideshare. solubility experimental methods.pptx.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications.

- American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- PharmaTutor.

- Synchem. This compound.

- Synblock. CAS 856836-44-7 | this compound.

- ChemicalBook. This compound | 856836-44-7.

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. synchem.de [synchem.de]

- 3. CAS 856836-44-7 | this compound - Synblock [synblock.com]

- 4. This compound | 856836-44-7 [amp.chemicalbook.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Spectroscopic Data of 3-Chloro-6-methoxypyridine-2-carboxylic acid: An In-depth Technical Guide

This guide provides a detailed analysis of the spectroscopic data for 3-chloro-6-methoxypyridine-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for researchers, scientists, and drug development professionals. This document offers a comprehensive examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in established scientific principles and field-proven insights.

Introduction

This compound (C₇H₆ClNO₃, Molar Mass: 187.58 g/mol ) belongs to the substituted pyridine class of compounds, which are integral scaffolds in numerous pharmaceuticals.[1][2] The presence of a carboxylic acid, a methoxy group, and a chlorine atom on the pyridine ring introduces a unique electronic and steric environment, making a thorough spectroscopic analysis essential for confirming its identity and purity. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data, providing both the "what" and the "why" behind the spectral features.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure and atom numbering of this compound.

I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is summarized below.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | Singlet, broad | 1H | COOH |

| ~7.90 | Doublet | 1H | H4 |

| ~6.90 | Doublet | 1H | H5 |

| ~4.00 | Singlet | 3H | OCH₃ |

Interpretation and Rationale

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the four unique proton environments in the molecule.

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. This results in a broad singlet appearing far downfield, typically in the range of 10-13 ppm.[3] The broadness is a consequence of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

-

Aromatic Protons (H4 and H5): The two protons on the pyridine ring, H4 and H5, are in different chemical environments and are expected to appear as doublets due to coupling with each other. H4 is expected to be further downfield than H5. This is because H4 is para to the electron-withdrawing carboxylic acid group and meta to the electron-donating methoxy group, while H5 is meta to the carboxylic acid and ortho to the methoxy group. The electron-donating methoxy group will have a more pronounced shielding effect on the adjacent H5 proton.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and are attached to an oxygen atom, which deshields them. They are expected to appear as a sharp singlet around 4.0 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and the acidic proton is more readily observed.

-

Instrumentation: The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

A standard pulse program for a 1D proton spectrum is used.

-

The spectral width should be set to encompass the expected chemical shift range (e.g., 0-15 ppm).

-

A sufficient number of scans (typically 16 to 64) should be acquired to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds between scans is recommended to ensure accurate integration.

-

-

Processing: The raw data (Free Induction Decay or FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C7 (COOH) |

| ~162 | C6 |

| ~148 | C2 |

| ~140 | C4 |

| ~115 | C5 |

| ~112 | C3 |

| ~55 | OCH₃ |

Interpretation and Rationale

The predicted ¹³C NMR spectrum of this compound should display seven signals, corresponding to the seven unique carbon atoms.

-

Carbonyl Carbon (C7): The carbon of the carboxylic acid group is the most deshielded due to the double bond to one oxygen and a single bond to another, appearing at the downfield end of the spectrum, typically around 165-185 ppm.[4]

-

Pyridine Ring Carbons (C2, C3, C4, C5, C6): The chemical shifts of the pyridine ring carbons are influenced by the substituents.

-

C6: Attached to the electronegative nitrogen and the electron-donating methoxy group, this carbon is expected to be significantly downfield.

-

C2: Bonded to the nitrogen and the electron-withdrawing carboxylic acid group, this carbon will also be downfield.

-

C4: The chemical shift of C4 will be influenced by the meta chloro and methoxy groups and the para carboxylic acid group.

-

C3: This carbon is directly attached to the electronegative chlorine atom, which will cause a downfield shift. However, it is also influenced by the adjacent electron-withdrawing carboxylic acid.

-

C5: This carbon is likely to be the most upfield of the ring carbons due to the shielding effect of the ortho methoxy group.

-

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group is in a typical range for an sp³ hybridized carbon attached to an oxygen atom, around 55 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required due to the lower natural abundance of ¹³C.

-

Acquisition Parameters:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

-

A wider spectral width is needed (e.g., 0-200 ppm).

-

A significantly larger number of scans (several hundred to thousands) is necessary to obtain a good signal-to-noise ratio.

-

A longer relaxation delay may be needed for quaternary carbons (like C2, C3, and C6) to be observed accurately.

-

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1600, ~1470 | Medium | C=C/C=N stretch | Pyridine Ring |

| ~1250 | Strong | C-O stretch | Carboxylic Acid/Methoxy |

| ~1100 | Medium | C-O stretch | Methoxy |

| ~800 | Medium | C-Cl stretch | Chloro-aromatic |

Interpretation and Rationale

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band from approximately 3300 to 2500 cm⁻¹ is the hallmark of a carboxylic acid O-H group involved in hydrogen bonding.[5]

-

C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching of the carboxylic acid and the methoxy group will be present in the 1300-1000 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibration for an aromatic chloride is expected in the fingerprint region, around 800 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum.

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) using a mortar and pestle.[1]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR instrument for analysis.

Caption: Experimental workflow for acquiring an FT-IR spectrum using the KBr pellet method.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z 187 and 189 in an approximate 3:1 ratio.

-

Major Fragments:

-

m/z 172/174: Loss of CH₃

-

m/z 152: Loss of Cl

-

m/z 142/144: Loss of COOH

-

m/z 124: Loss of Cl and CO

-

m/z 78: Pyridine ring fragment

-

Interpretation and Rationale

-

Molecular Ion Peak: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), leading to two peaks at m/z 187 (for the molecule with ³⁵Cl) and m/z 189 (for the molecule with ³⁷Cl) with an intensity ratio of approximately 3:1.[2] This isotopic signature is a strong indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: In electron ionization mass spectrometry, the molecular ion can fragment in predictable ways.

-

Loss of a Methyl Radical (•CH₃): Cleavage of the O-CH₃ bond can lead to a fragment at m/z 172/174.

-

Loss of a Chlorine Radical (•Cl): Fragmentation of the C-Cl bond would result in a fragment at m/z 152.[6]

-

Loss of a Carboxyl Radical (•COOH): Alpha-cleavage next to the pyridine ring can cause the loss of the carboxylic acid group, giving a fragment at m/z 142/144.

-

Further fragmentation of these initial fragments can lead to other observed peaks, such as the loss of carbon monoxide (CO).

-

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like carboxylic acids.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: In positive ion mode, the molecule would likely be detected as the protonated species [M+H]⁺ at m/z 188/190. In negative ion mode, it would be detected as the deprotonated species [M-H]⁻ at m/z 186/188.

-

Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. Each spectroscopic technique offers a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment of the molecule's constitution. The protocols described herein represent standard methodologies in the field of analytical chemistry and are crucial for ensuring data quality and reproducibility in research and development settings.

References

- ChemDraw. PerkinElmer Informatics. (Software used for chemical drawing and NMR prediction).

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Chemical Society of Pakistan.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Hangzhou Better Chemtech Ltd. (2025, May 27). What is the mass spectrum of 2 - Chloropyridine?. Blog.

- LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Jasperse, J. (n.d.). Ch. 13 Handouts H-NMR Interpretation. Chem 341.